molecular formula C19H20N3O3P B575455 4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine CAS No. 161583-75-1

4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine

Cat. No.: B575455
CAS No.: 161583-75-1
M. Wt: 369.361
InChI Key: MDIMWBGOUZAXEP-UHFFFAOYSA-N
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Description

Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate is a chemical compound with the molecular formula C19H20N3O3P. It is known for its unique structure, which includes a terpyridine core and a phosphonate ester group. This compound is used in various scientific research applications due to its ability to form complexes with metal ions and its potential in catalysis and material science .

Mechanism of Action

Target of Action

Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate is a type of ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound is a tridentate ligand, meaning it has three points where it can bind to its target . The primary targets of this compound are metal centers .

Mode of Action

The compound coordinates with its targets, the metal centers, to form complexes . This interaction results in changes in the properties of the metal centers, which can have various effects depending on the specific metal and the environment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate. For instance, the presence of different metal centers in the environment can affect the compound’s ability to form complexes. Additionally, factors such as pH and temperature can influence the stability of the compound and its complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate typically involves the reaction of 2,2’:6’,2’'-terpyridine with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted terpyridine compounds .

Scientific Research Applications

Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2,2’:6’,2’‘-terpyridine-4’-phosphonate is unique due to its combination of a terpyridine core and a phosphonate ester group. This unique structure enhances its ability to form stable metal complexes and participate in a broader range of chemical reactions compared to similar compounds .

Properties

IUPAC Name

4-diethoxyphosphoryl-2,6-dipyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N3O3P/c1-3-24-26(23,25-4-2)15-13-18(16-9-5-7-11-20-16)22-19(14-15)17-10-6-8-12-21-17/h5-14H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIMWBGOUZAXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745422
Record name Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161583-75-1
Record name Diethyl [1~2~,2~2~:2~6~,3~2~-terpyridin]-2~4~-ylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2,2':6',2''-Terpyridine-4'-phosphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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